Imidazo[2,1-b]thiazole, 3-(4-chlorophenyl)-5,6-dihydro-, monohydrobromide
Description
The compound Imidazo[2,1-b]thiazole, 3-(4-chlorophenyl)-5,6-dihydro-, monohydrobromide is a hydrobromide salt derived from the base structure 3-(4-chlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole. The core imidazo[2,1-b]thiazole scaffold is a bicyclic heterocycle fused with imidazole and thiazole rings.
This compound has demonstrated significant antifungal activity (MIC = 15.625 μg/mL), outperforming the control drug Furacilin by twofold . Its structural features, including the electron-withdrawing chloro group and the dihydro moiety, are critical for its bioactivity.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S.BrH/c12-9-3-1-8(2-4-9)10-7-15-11-13-5-6-14(10)11;/h1-4,7H,5-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNNYMJFIMIKRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CSC2=N1)C3=CC=C(C=C3)Cl.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36103-99-8 | |
| Record name | 7H-Imidazo(2,1-b)thiazol-1-ium, 5,6-dihydro-3-(p-chlorophenyl)-, bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036103998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC33716 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33716 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Cyclocondensation of Thiazole Precursors
The core imidazo[2,1-b]thiazole scaffold is typically constructed via cyclocondensation reactions. A seminal approach involves reacting 5-(4-chlorophenyl)-1,3-thiazol-2-amine with α-bromoketones or α-bromoesters under reflux conditions. For instance, ethyl bromoacetate reacts with the thiazole amine in dry ethanol to form ethyl 6-(4-chlorophenyl)imidazo[2,1-b]thiazole-3-acetate hydrobromide, which is subsequently hydrolyzed to the free base. Neutralization with hydrobromic acid yields the monohydrobromide salt.
Key reaction parameters :
Alternative Pathway via Hydrazide Intermediate
A modified route involves synthesizing 2-[6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide as an intermediate. This compound is prepared by hydrazinolysis of the ethyl ester derivative, followed by condensation with aromatic aldehydes to form Schiff base analogs. While this method primarily generates derivatives, it underscores the versatility of the core structure for functionalization.
Critical steps :
- Hydrazinolysis : Refluxing the ester with hydrazine hydrate (80°C, 3 hours).
- Schiff base formation : Condensation with aldehydes (e.g., 2-chlorobenzaldehyde) in ethanol.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Infrared (IR) spectroscopy :
- C=O stretch : 1682–1670 cm⁻¹ (ester or hydrazide carbonyl).
- N–H stretch : 3138–3058 cm⁻¹ (imidazole and hydrazide NH).
¹H-NMR (400 MHz, DMSO-d₆) :
Crystallographic and Physicochemical Properties
- Melting point : 256–258°C (decomposition observed above 260°C).
- Solubility : Sparingly soluble in water; readily soluble in DMSO or DMF.
Optimization Strategies and Yield Enhancement
Solvent and Catalyst Screening
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Dry ethanol | 67% → 74% |
| Catalyst | Piperidine (0.1 eq) | 58% → 70% |
| Reaction Time | 6 hours (reflux) | 62% → 69% |
Purification Techniques
- Recrystallization solvents : Ethanol-water (3:1) or acetone-hexane.
- Chromatography : Silica gel (ethyl acetate/hexane, 1:4) for derivative isolation.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Cyclocondensation | High purity (>95%) | Requires anhydrous conditions |
| Hydrazide Route | Enables functionalization | Multi-step, lower yield (58%) |
Mechanistic Insights and Side Reactions
The formation of the imidazo[2,1-b]thiazole core proceeds via nucleophilic attack of the thiazole amine on the α-carbon of the bromoacetyl compound, followed by intramolecular cyclization. Competing side reactions include:
- Over-alkylation : Mitigated by stoichiometric control.
- Hydrolysis of ester groups : Avoided by using dry solvents.
Scalability and Industrial Feasibility
Pilot-scale studies (100 g batches) achieved 68% yield using continuous flow reactors, reducing reaction time to 2 hours. Key challenges include bromine handling and waste management of hydrobromic acid byproducts.
Recent Advances and Patented Methodologies
A 2024 patent (WO2024156789) describes a microwave-assisted synthesis (150°C, 20 minutes) yielding 82% purity, though scalability remains unverified.
Chemical Reactions Analysis
Types of Reactions
Imidazo[2,1-b]thiazole, 3-(4-chlorophenyl)-5,6-dihydro-, monohydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and substituted imidazo[2,1-b]thiazole compounds .
Scientific Research Applications
Anticancer Activity
Imidazo[2,1-b]thiazole derivatives have been studied for their potential as anticancer agents. Research indicates that these compounds can inhibit tumor growth through various mechanisms:
- Mechanism of Action : They may induce apoptosis in cancer cells and inhibit angiogenesis. For instance, a study demonstrated that imidazo[2,1-b]thiazole-coupled noscapine derivatives exhibited significant cytotoxicity against various cancer cell lines by disrupting microtubule dynamics and inducing cell cycle arrest .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes or interfere with metabolic pathways:
- Case Study : Research has highlighted the effectiveness of imidazo[2,1-b]thiazole derivatives against resistant bacterial strains, suggesting their potential role in developing new antibiotics .
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of imidazo[2,1-b]thiazole derivatives:
- Mechanism : These compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .
Synthesis and Derivatives
The synthesis of imidazo[2,1-b]thiazole derivatives typically involves cyclocondensation reactions. For example:
- A facile synthesis method described involves the reaction of alkynyl(phenyl)iodonium salts with imidazolidine-2-thione to yield various 3-substituted derivatives .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of selected imidazo[2,1-b]thiazole derivatives:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Neuroprotective Effects |
|---|---|---|---|
| 3-(4-chlorophenyl)-5,6-dihydro-imidazo[2,1-b]thiazole | High | Moderate | Yes |
| Noscapine-coupled imidazo[2,1-b]thiazoles | Very High | Low | Yes |
| Other substituted derivatives | Variable | High | No |
Mechanism of Action
The mechanism of action of Imidazo[2,1-b]thiazole, 3-(4-chlorophenyl)-5,6-dihydro-, monohydrobromide involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase pathways and causing mitochondrial membrane depolarization . Additionally, the compound can inhibit key enzymes involved in cell proliferation, further contributing to its anticancer effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of imidazo[2,1-b]thiazole derivatives depend heavily on substituents, salt forms, and saturation states. Below is a comparative analysis:
Table 1: Structural Variations and Key Properties
Antifungal Activity
- The target compound (monohydrobromide) exhibits twice the antifungal potency of Furacilin, attributed to the 4-chlorophenyl group enhancing membrane penetration and the dihydro moiety improving stability .
Antitubercular Activity
- 5-Nitroso derivatives of 2-chloro-6-p-chlorophenylimidazo[2,1-b]thiazole exhibit potent activity, highlighting the role of nitroso groups in targeting mycobacterial enzymes . The target compound lacks this modification, limiting direct comparison.
Antiviral and Antibacterial Activity
- Coumarin hybrids (e.g., 3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one) demonstrate antiviral activity against parvovirus B19, emphasizing the scaffold’s versatility when fused with other heterocycles .
Physicochemical and Pharmacokinetic Properties
- Salt Forms : Hydrobromide (target) vs. hydrochloride salts (e.g., ) influence solubility and bioavailability. Hydrobromide salts may offer better crystallinity but pose challenges in formulation due to bromide ion toxicity.
- Substituent Effects: 4-Chlorophenyl: Enhances lipophilicity and target binding via halogen bonding . Dihydro Modification: Reduces ring aromaticity, increasing solubility and altering electron distribution for enhanced interaction with biological targets .
Biological Activity
Imidazo[2,1-b]thiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Imidazo[2,1-b]thiazole, 3-(4-chlorophenyl)-5,6-dihydro-, monohydrobromide is particularly noteworthy for its potential therapeutic applications, including anticancer and neuroprotective effects.
Chemical Structure and Properties
- Chemical Formula : C11H10BrClN2S
- Molecular Weight : 305.63 g/mol
- CAS Number : 73223
The structural configuration of this compound includes a thiazole ring fused with an imidazole moiety, which is known to enhance its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[2,1-b]thiazole derivatives. For instance, compounds derived from this scaffold have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9i | MDA-MB-231 (Breast Cancer) | 1.65 |
| 9m | MDA-MB-231 (Breast Cancer) | 1.12 |
| 9a | DU-145 (Prostate Cancer) | 5.20 |
These compounds induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and reactive oxygen species (ROS) generation, suggesting their potential as chemotherapeutic agents .
Neuroprotective Effects
In addition to anticancer properties, imidazo[2,1-b]thiazole derivatives have demonstrated neuroprotective effects. A focused library of 4-imidazo[2,1-b]thiazole-1,4-dihydropyridines was evaluated for their ability to counteract neurodegeneration. Some derivatives showed promising results in preserving cardiovascular parameters and protecting neuronal tissues from damage .
The biological activities of imidazo[2,1-b]thiazole compounds are attributed to their ability to interact with various molecular targets:
- Apoptosis Induction : Compounds like 9i and 9m trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Cell Cycle Arrest : These compounds can halt the cell cycle at the G0/G1 phase, preventing proliferation .
- Neuroprotection : The neuroprotective effects are believed to stem from modulation of calcium channels and reduction of oxidative stress in neuronal tissues .
Case Studies and Research Findings
- Study on Antiproliferative Activity : A comprehensive evaluation of new imidazo[2,1-b]thiazole-based aryl hydrazones revealed significant antiproliferative activity against multiple cancer cell lines. The study identified structure-activity relationships that correlate specific substitutions on the thiazole ring with enhanced cytotoxicity .
- Neuroprotection Research : Another investigation focused on the synthesis and characterization of imidazo[2,1-b]thiazole derivatives demonstrated their capability to mitigate neurodegenerative effects in vitro. The findings suggest that these compounds could serve as leads for developing new neuroprotective drugs .
Q & A
Basic: What are common synthetic routes for imidazo[2,1-b]thiazole derivatives, and how are reaction conditions optimized?
The synthesis of imidazo[2,1-b]thiazoles typically involves cyclization of 2-mercaptoimidazoles with α-halo ketones under reflux conditions (e.g., phosphorus oxychloride) . Alternative methods include:
- Vilsmeier-Haack formylation for introducing aldehyde groups at position 5, enabling subsequent Schiff base formation .
- One-pot multicomponent reactions using ionic liquids (e.g., [Bmim]Br) to improve efficiency and yields .
- Catalyst-free, solvent-free approaches (e.g., Eaton’s reagent) to adhere to green chemistry principles .
Optimization focuses on solvent choice, temperature, and catalyst loading. For example, acetic anhydride may inhibit cyclization due to N-acylation, whereas POCl3 promotes successful ring closure .
Advanced: How can researchers address low cyclization yields in synthesizing 3-(4-chlorophenyl)-substituted derivatives?
Low yields often arise from competing side reactions (e.g., N-acylation instead of cyclization). Strategies include:
- Using POCl3 instead of acetic anhydride to prevent unwanted acylation .
- Introducing electron-withdrawing substituents (e.g., 4-chlorophenyl) to stabilize intermediates during cyclization .
- Employing microwave-assisted synthesis or high-pressure conditions to accelerate reaction kinetics .
Basic: What biological activities are associated with imidazo[2,1-b]thiazoles, and what are typical IC50 values?
Key activities include:
- Anticancer : IC50 values as low as 69.69 µM (e.g., Mannich base derivative A9 against kidney cancer) .
- Acetylcholinesterase inhibition : Derivatives show sub-micromolar activity, comparable to reference drugs .
- Antitubercular : Spirothiazolidinone derivatives exhibit MIC values <10 µg/mL .
- Antioxidant : Some derivatives demonstrate radical scavenging activity at 50–100 µM concentrations .
Advanced: How can selectivity for targets like 15-lipoxygenase be enhanced?
Structural modifications improve selectivity:
- Quaternized derivatives or guanyl hydrazones enhance electrostatic interactions with enzyme active sites .
- In silico docking studies guide substituent placement; e.g., meta-chloro groups on the phenyl ring improve hydrophobic binding .
- Kinetic assays (e.g., fluorescence polarization) validate competitive vs. non-competitive inhibition mechanisms .
Basic: Which spectroscopic techniques characterize imidazo[2,1-b]thiazoles?
- FT-IR : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹ in Schiff bases) .
- NMR : 1H/13C spectra identify substituent positions (e.g., 4-chlorophenyl protons at δ 7.2–7.8 ppm) .
- X-ray crystallography : Resolves regioselectivity in selenylated derivatives .
Advanced: How do green chemistry principles impact synthesis?
- Solvent-free conditions reduce waste; e.g., Eaton’s reagent enables Friedel-Crafts acylation without solvents .
- Ionic liquids (e.g., [Bmim]Br) act as recyclable catalysts, improving atom economy in one-pot reactions .
- Catalyst-free multicomponent reactions minimize metal contamination .
Basic: What structural features correlate with antimicrobial activity?
- Halogen substituents (e.g., 4-chlorophenyl) enhance lipophilicity and membrane penetration .
- Spirothiazolidinone moieties improve antitubercular activity by targeting cell wall synthesis .
- Electron-deficient aromatic rings (e.g., nitro groups) increase oxidative stress in pathogens .
Advanced: How to resolve discrepancies in biological activity data?
- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times .
- Verify compound purity : HPLC-MS ensures >95% purity to exclude confounding effects .
- Cross-validate with structural analogs : Compare substituent effects across studies (e.g., 4-chloro vs. 4-methoxy phenyl) .
Basic: Role of the 4-chlorophenyl substituent in pharmacology?
The 4-chlorophenyl group:
- Enhances electron-withdrawing effects , stabilizing charge-transfer interactions with target proteins .
- Improves bioavailability by modulating logP values for blood-brain barrier penetration .
- Increases antiparasitic activity by disrupting tubulin polymerization in helminths .
Advanced: Recent advancements in C–H functionalization techniques?
- Electrophilic selenylation : PIFA-mediated C–Se coupling achieves regioselective functionalization (e.g., 72% yield for 5h) .
- Photocatalytic acetoxymalonylation : Organophotoredox catalysts enable C-3 functionalization via radical intermediates (TEMPO-trappable) .
- Mechanistic insights : Radical scavenging experiments and DFT calculations map reaction pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
